molecular formula C8H11F3O2 B3009558 4,4-Diethoxy-1,1,1-trifluorobut-2-yne CAS No. 2260936-14-7

4,4-Diethoxy-1,1,1-trifluorobut-2-yne

Cat. No. B3009558
CAS RN: 2260936-14-7
M. Wt: 196.169
InChI Key: QAAUMTMERDVBCY-UHFFFAOYSA-N
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Description

“4,4-Diethoxy-1,1,1-trifluorobut-2-yne” is a chemical compound with the IUPAC name 4,4-diethoxy-1,1,1-trifluorobut-2-yne . It has a molecular weight of 196.17 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “4,4-Diethoxy-1,1,1-trifluorobut-2-yne” is 1S/C8H11F3O2/c1-3-12-7(13-4-2)5-6-8(9,10)11/h7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“4,4-Diethoxy-1,1,1-trifluorobut-2-yne” is a liquid at room temperature . The compound should be stored at -10 degrees Celsius .

Scientific Research Applications

Synthesis of Isoxazoles

4,4-Diethoxy-1,1,1-trifluorobut-2-yne serves as a valuable precursor in the synthesis of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in adjacent positions. Researchers have utilized this compound to prepare various isoxazole derivatives, which find applications in pharmaceuticals, agrochemicals, and materials science .

Regiospecific Preparation of Azoles

Azoles are another class of heterocyclic compounds that play essential roles in medicinal chemistry and materials science. By acylating 4,4-Diethoxy-1,1,1-trifluorobut-2-yne, scientists have successfully obtained trichloroacetylacetoacetates and ketones. These intermediates can then be further transformed into azoles with specific regioselectivity. The resulting azoles exhibit diverse biological activities and are used as antifungals, antituberculotics, and antimicrobial agents .

Antifungal Agents

The derivatives of 4,4-Diethoxy-1,1,1-trifluorobut-2-yne have shown promise as antifungal agents. Their unique chemical structure contributes to their efficacy against fungal infections. Researchers continue to explore these compounds for their potential in combating fungal diseases .

Materials Chemistry

Due to its trifluoromethyl group and ethoxy substituents, 4,4-Diethoxy-1,1,1-trifluorobut-2-yne can be incorporated into materials with specific properties. These materials may find applications in areas such as coatings, sensors, and optoelectronics. The ability to tailor the electronic and steric properties of this compound makes it intriguing for materials design .

Chemical Biology

Researchers have investigated the reactivity of 4,4-Diethoxy-1,1,1-trifluorobut-2-yne with various nucleophiles and electrophiles. Understanding its chemical behavior provides insights into reaction mechanisms and allows for the design of novel synthetic pathways. This knowledge contributes to the broader field of chemical biology .

Drug Discovery

Considering the compound’s unique structure and reactivity, it may serve as a starting point for designing new drug candidates. Medicinal chemists can modify its functional groups to create analogs with improved pharmacological properties. The exploration of 4,4-Diethoxy-1,1,1-trifluorobut-2-yne derivatives in drug discovery continues to be an active area of research .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H226, H302, H315, H319, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

4,4-diethoxy-1,1,1-trifluorobut-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-3-12-7(13-4-2)5-6-8(9,10)11/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAUMTMERDVBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethoxy-1,1,1-trifluorobut-2-yne

CAS RN

2260936-14-7
Record name 4,4-diethoxy-1,1,1-trifluorobut-2-yne
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